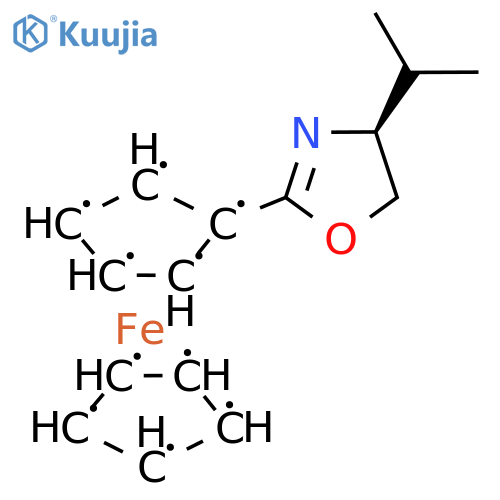

Cas no 162157-03-1 ((S)-(4-Isopropyloxazolin-2-yl)ferrocene)

(S)-(4-Isopropyloxazolin-2-yl)ferrocene 化学的及び物理的性質

名前と識別子

-

- (S)-(4-Isopropyloxazolin-2-yl)ferrocene

- CTK8B2814

- ANW-41095

- cyclopenta-1,3-diene,(4S)-2-cyclopenta-2,4-dien-1-ylidene-4-propan-2-yl-1,3-oxazolidin-3-ide,iron(2+)

- (4S)-2-cyclopenta-2,4-dien-1-ylidene-4-propan-2-yl-1,3-oxazolidin-3-ide

- [(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]ferrocene

- cyclopenta-1,3-diene

- iron(2+)

- [(4S)-4,5-dihydro-4-(1-Methylethyl)-2-oxazolyl]-Ferrocene

- Ferrocene, [(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-

- Iron(2+) cyclopenta-2,4-dien-1-ide (4S)-2-(cyclopenta-2,4-dien-1-ylidene)-4-(propan-2-yl)-1,3-oxazolidin-3-ide (1/1/1)

- [(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]ferrocene,99%e.e.

- (S)-(-)-[4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]ferrocene, min. 98%

- (S)-(-)-[4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]ferrocene

- (S)-(4-Isopropyloxazolin-2-yl)ferrocene>(S)-iPr-Ferrox

-

- MDL: MFCD12545961

- インチ: 1S/C11H14NO.C5H5.Fe/c1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;1-2-4-5-3-1;/h3-6,8,10H,7H2,1-2H3;1-5H;/t10-;;/m1../s1

- InChIKey: IRQUXGJAMKFZTN-YQFADDPSSA-N

- ほほえんだ: [CH]1[CH][CH][CH][CH]1.C1[C@H](C(C)C)N=C([C]2[CH][CH][CH][CH]2)O1.[Fe]

計算された属性

- せいみつぶんしりょう: 297.08200

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 284

- トポロジー分子極性表面積: 10.2

じっけんとくせい

- PSA: 21.59000

- LogP: 2.29960

- ひせんこうど: -135° (c 1.0, Ethanol)

(S)-(4-Isopropyloxazolin-2-yl)ferrocene セキュリティ情報

- ちょぞうじょうけん:under inert gas (nitrogen or Argon) at 2-8°C

(S)-(4-Isopropyloxazolin-2-yl)ferrocene 税関データ

- 税関コード:2931.90.6000

(S)-(4-Isopropyloxazolin-2-yl)ferrocene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0085991-2500mg |

(S)-(4-Isopropyloxazolin-2-yl)ferrocene |

162157-03-1 | 2500mg |

$274.0 | 2021-09-02 | ||

| abcr | AB261486-1g |

(S)-(4-Isopropyloxazolin-2-yl)ferrocene, 98%; . |

162157-03-1 | 98% | 1g |

€131.40 | 2025-02-18 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161066-1G |

(S)-(4-Isopropyloxazolin-2-yl)ferrocene |

162157-03-1 | 98% | 1g |

¥626.90 | 2023-09-01 | |

| TRC | I872998-50mg |

(S)-(4-Isopropyloxazolin-2-yl)ferrocene |

162157-03-1 | 50mg |

$ 65.00 | 2022-06-04 | ||

| ChemScence | CS-0085991-5g |

(S)-(4-Isopropyloxazolin-2-yl)ferrocene |

162157-03-1 | 5g |

$500.0 | 2021-09-02 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0749-1G |

(S)-(4-Isopropyloxazolin-2-yl)ferrocene |

162157-03-1 | >98.0%(GC)(T) | 1g |

¥430.00 | 2024-04-17 | |

| ChemScence | CS-0085991-1g |

(S)-(4-Isopropyloxazolin-2-yl)ferrocene |

162157-03-1 | 1g |

$119.0 | 2022-04-27 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-296313-1 g |

(S)-(4-Isopropyloxazolin-2-yl)ferrocene, |

162157-03-1 | 1g |

¥1,339.00 | 2023-07-10 | ||

| 1PlusChem | 1P001TA8-100mg |

Ferrocene, [(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]- |

162157-03-1 | 98% 99%ee | 100mg |

$16.00 | 2024-06-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSV822-250mg |

Ferrocene, [(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]- |

162157-03-1 | 95% | 250mg |

¥151.0 | 2024-04-23 |

(S)-(4-Isopropyloxazolin-2-yl)ferrocene 関連文献

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

6. Back matter

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

(S)-(4-Isopropyloxazolin-2-yl)ferroceneに関する追加情報

Comprehensive Overview of (S)-(4-Isopropyloxazolin-2-yl)ferrocene (CAS No. 162157-03-1): Properties, Applications, and Innovations

The compound (S)-(4-Isopropyloxazolin-2-yl)ferrocene (CAS No. 162157-03-1) is a chiral ferrocene derivative that has garnered significant attention in the fields of asymmetric catalysis, material science, and pharmaceutical research. Its unique structural features, combining a ferrocene backbone with an isopropyl-substituted oxazoline moiety, make it a versatile building block for designing chiral ligands and catalysts. This article delves into its molecular characteristics, synthetic pathways, and cutting-edge applications, while addressing trending topics such as green chemistry and sustainable catalysis.

From a structural perspective, (S)-(4-Isopropyloxazolin-2-yl)ferrocene exhibits remarkable stability and stereochemical control, which are critical for enantioselective transformations. The ferrocene unit provides a rigid scaffold, while the oxazoline ring introduces chirality, enabling precise control over reaction outcomes. Researchers frequently explore its role in C-H activation and cross-coupling reactions, which are pivotal in modern organic synthesis. Recent studies highlight its efficacy in palladium-catalyzed reactions, where it outperforms traditional phosphine-based ligands in terms of selectivity and yield.

The synthesis of 162157-03-1 typically involves the condensation of ferrocenecarboxaldehyde with chiral amino alcohols, followed by cyclization to form the oxazoline ring. Optimized protocols emphasize atom economy and low-waste production, aligning with the principles of green chemistry. These methods are often searched by chemists seeking eco-friendly synthetic routes or scalable processes for industrial applications. Notably, the compound’s air and moisture stability simplify handling, making it a practical choice for both academic and industrial laboratories.

In the pharmaceutical sector, (S)-(4-Isopropyloxazolin-2-yl)ferrocene serves as a key intermediate for chiral drug development. Its ability to induce enantioselectivity in catalytic cycles is exploited in the synthesis of bioactive molecules, including antiviral agents and anticancer compounds. This aligns with the growing demand for stereoselective synthesis techniques, a frequently searched topic among medicinal chemists. Additionally, its electrochemical properties are leveraged in sensor technologies and redox-active materials, expanding its utility beyond traditional organic chemistry.

Emerging trends also highlight the compound’s potential in nanotechnology and molecular electronics. Its redox-active ferrocene core facilitates electron transfer processes, making it a candidate for organic semiconductors and energy storage systems. These applications resonate with current searches on renewable energy materials and smart coatings, underscoring its interdisciplinary relevance. Furthermore, computational studies using density functional theory (DFT) provide insights into its electronic structure, aiding the design of next-generation functional materials.

To conclude, (S)-(4-Isopropyloxazolin-2-yl)ferrocene (CAS No. 162157-03-1) exemplifies the synergy between fundamental research and applied science. Its multifaceted applications—from asymmetric catalysis to advanced materials—address pressing industrial and environmental challenges. As the scientific community prioritizes sustainability and efficiency, this compound continues to inspire innovations across chemistry and materials science, solidifying its status as a cornerstone of modern synthetic methodologies.

162157-03-1 ((S)-(4-Isopropyloxazolin-2-yl)ferrocene) 関連製品

- 2680850-50-2(3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid)

- 1782807-58-2(3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid)

- 1804050-99-4(1-Bromo-1-(2-ethyl-5-fluorophenyl)propan-2-one)

- 2034502-71-9(N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide)

- 2228257-54-1(1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol)

- 941893-52-3(4-{3-4-(dimethylamino)phenyl-1,2,4-oxadiazol-5-yl}-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one)

- 2172183-19-4(3-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl-2,2-dimethylpropan-1-ol)

- 946302-89-2(1-(2-chloro-6-fluorophenyl)methyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 726162-94-3([(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine)

- 1269991-95-8((2R)-2-AMINO-3-[4-(DIFLUOROMETHYL)PHENYL]PROPANOIC ACID)